3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride
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Overview
Description
3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride typically involves multi-step organic reactions. One common method includes the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation to form the isoxazole ring . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles .
Industrial Production Methods
Industrial production of this compound may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and reagents to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to more oxidized forms.
Reduction: Reduction of the isoxazole ring or other functional groups.
Substitution: Replacement of functional groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized isoxazole derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as 3,4,5-trisubstituted isoxazoles and 3,5-disubstituted isoxazoles . These compounds share the isoxazole core structure but differ in their substituents and functional groups.
Uniqueness
3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanylmethyl)-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-7-9(8(2)14-13-7)6-15-10-11-4-3-5-12-10;/h3-6H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVHUOQQJVIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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